Trideuterio(¹³C)methanol: A Technical Guide for Researchers
Trideuterio(¹³C)methanol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trideuterio(¹³C)methanol ([¹³C]D₃-methanol) is a stable isotope-labeled analog of methanol. It is a powerful tool in metabolic research, particularly in studies involving one-carbon metabolism. The strategic labeling with both a heavy carbon isotope (¹³C) and deuterium (D) provides distinct mass shifts and nuclear magnetic resonance (NMR) properties, making it an invaluable tracer for elucidating metabolic pathways and quantifying metabolic fluxes. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Core Properties
Physical and Chemical Data
| Property | Value | Source/Calculation |
| Chemical Formula | ¹³CD₃OH | - |
| Molecular Weight | 37.07 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Related CAS Numbers | 67-56-1 (Methanol)[1][2], 811-98-3 (Methanol-d4)[3][4], 1849-29-2 (Methanol-d3)[5] | Multiple Sources |
| Appearance | Colorless liquid | Inferred from Methanol[2] |
| Boiling Point | ~65 °C | Inferred from Methanol-d4 |
| Melting Point | ~-98 °C | Inferred from Methanol-d4 |
| Density | ~0.87 g/mL at 25 °C | Inferred from Methanol-d4 |
Spectroscopic Data
| Spectroscopic Property | Expected Characteristics |
| ¹H NMR | A singlet for the hydroxyl proton (-OH), the chemical shift of which is solvent and concentration-dependent. The methyl protons are replaced by deuterium, so no signal from the methyl group will be observed. |
| ¹³C NMR | A single resonance for the ¹³C-labeled methyl carbon. Due to coupling with the three deuterium atoms (spin I=1), the signal will appear as a septet (1:3:6:7:6:3:1) with a chemical shift around 49 ppm in CDCl₃.[6] |
| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) will be observed at m/z = 37. Common fragments would include the loss of a deuterium atom ([M-D]⁺) at m/z = 34 and the formyl cation ([CDO]⁺) at m/z = 31. The base peak is often [M-D]⁺.[7] |
Applications in Research
Trideuterio(¹³C)methanol is primarily used as a tracer in metabolic studies to investigate pathways involving one-carbon metabolism. Its dual labeling allows for unambiguous tracking of the methyl group.
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Metabolic Flux Analysis (MFA): The rate of incorporation of the ¹³C and deuterium labels into downstream metabolites allows for the quantification of metabolic fluxes through pathways such as serine synthesis, folate metabolism, and methylation reactions.[8]
-
Pathway Elucidation: By tracking the fate of the labeled methyl group, researchers can identify and confirm the activity of metabolic pathways. For example, it can be used to study the conversion of methanol to formaldehyde and formate.[9]
-
Enzyme Kinetics: The isotopic labeling can be used to study the kinetic isotope effect of enzymes that metabolize methanol, providing insights into reaction mechanisms.
-
Drug Metabolism Studies: It can be used to study the role of one-carbon metabolism in the biotransformation of drugs and xenobiotics.
Experimental Protocols
The following are generalized protocols for the use of trideuterio(¹³C)methanol in cell culture-based metabolic labeling experiments. Specific parameters should be optimized for the experimental system being studied.
Cell Culture Labeling
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Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of harvest.
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Media Preparation: Prepare the desired cell culture medium, replacing unlabeled methanol (if present) or supplementing with trideuterio(¹³C)methanol at a final concentration typically in the range of 1-10 mM. The exact concentration should be determined based on the specific metabolic pathway and cell type.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a duration that allows for sufficient label incorporation into the metabolites of interest. This can range from a few minutes to several hours.[10]
-
Quenching and Extraction: To halt metabolic activity, rapidly aspirate the labeling medium and quench the cells with a cold solvent, such as liquid nitrogen or an ice-cold 80% methanol solution.[11] Metabolites are then typically extracted using a biphasic solvent system, such as methanol/water/chloroform, to separate polar and nonpolar metabolites.[12]
Sample Analysis by NMR Spectroscopy
-
Sample Preparation: The dried polar metabolite extract is reconstituted in a deuterated NMR solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[13]
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed analysis of ¹³C labeling, 2D ¹H-¹³C HSQC or HMBC experiments are highly informative.[8]
-
Data Processing and Analysis: Process the NMR data using appropriate software. The isotopic enrichment at specific carbon positions can be determined by comparing the integrals of the signals from the ¹³C-labeled and unlabeled isotopologues.[14]
Sample Analysis by Mass Spectrometry
-
Sample Preparation: The dried metabolite extracts are reconstituted in a solvent compatible with the chosen chromatography method (e.g., 50% methanol for reversed-phase liquid chromatography).[15]
-
LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect them using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Data Analysis: The mass isotopologue distribution of each metabolite is determined from the mass spectra. The fractional enrichment of the ¹³C and deuterium labels is calculated after correcting for the natural abundance of stable isotopes.[16]
Visualizations
Methanol Metabolism Pathway
The primary metabolic pathway for methanol in many organisms involves its oxidation to formaldehyde and then to formate, which can then enter one-carbon metabolism.
Caption: Metabolic pathway of trideuterio(¹³C)methanol.
Experimental Workflow for Metabolic Tracing
The general workflow for a stable isotope tracing experiment using trideuterio(¹³C)methanol involves several key steps from sample preparation to data analysis.
Caption: Experimental workflow for stable isotope tracing.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 811-98-3 | Fisher Scientific [fishersci.com]
- 4. Deuterated Solvents - Methanol [fishersci.no]
- 5. 甲醇-d3 99.8 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. docbrown.info [docbrown.info]
- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.bcm.edu [cdn.bcm.edu]
- 16. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
